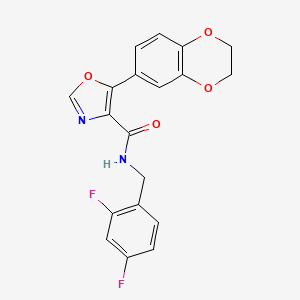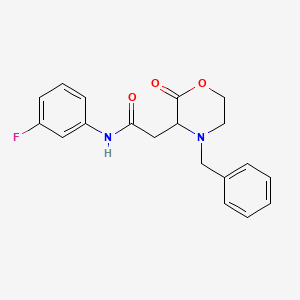![molecular formula C19H30N2O2S B11046229 N~2~-[(4-methylcyclohexyl)carbonyl]-N-(thiophen-2-ylmethyl)leucinamide](/img/structure/B11046229.png)
N~2~-[(4-methylcyclohexyl)carbonyl]-N-(thiophen-2-ylmethyl)leucinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-[(4-méthylcyclohexyl)carbonyl]-N-(thiophène-2-ylméthyl)leucinamide, de formule moléculaire C19H30N2O2S, est un composé d'intérêt en chimie organique. Il combine un squelette dérivé de la leucine avec un groupe carbonyle et un substituant thiophénylméthyle . La structure de ce composé suggère une activité biologique et des applications potentielles.
Méthodes De Préparation
Voies de synthèse : La synthèse de la N2-[(4-méthylcyclohexyl)carbonyl]-N-(thiophène-2-ylméthyl)leucinamide implique probablement des réactions en plusieurs étapes. Bien que des voies de synthèse spécifiques ne soient pas facilement disponibles dans la littérature, nous pouvons explorer des stratégies analogues utilisées pour des composés apparentés. Par exemple, les réactions de couplage croisé de Suzuki–Miyaura ont été largement appliquées pour la formation de liaisons carbone-carbone . Ces réactions impliquent généralement des réactifs organoborés, tels que les acides boroniques ou les esters de boranate, réagissant avec des halogénures d'aryle ou de vinyle en présence d'un catalyseur de palladium.
Production industrielle : Les informations sur les méthodes de production à l'échelle industrielle pour ce composé spécifique sont limitées. Si elle devait être produite commercialement, l'optimisation des voies de synthèse et la capacité de production seraient essentielles.
Analyse Des Réactions Chimiques
Réactivité : La N~2~-[(4-méthylcyclohexyl)carbonyl]-N-(thiophène-2-ylméthyl)leucinamide peut subir diverses transformations chimiques :
Oxydation : Les processus oxydants pourraient modifier le groupe carbonyle ou la partie thiophénylméthyle.
Réduction : Les réactions de réduction pourraient cibler le groupe carbonyle ou d'autres groupes fonctionnels.
Substitution : Des modifications de substituants pourraient se produire au niveau du carbone carbonyle ou du cycle thiophényle.
Réactifs et conditions courants : Les réactifs et les conditions dépendraient des réactions spécifiques. Pour le couplage de Suzuki–Miyaura, des réactifs à base de bore (par exemple, des acides boroniques) et des catalyseurs de palladium sont essentiels .
Produits majeurs : Les produits majeurs résulteraient du couplage du squelette leucinamide avec le groupe thiophénylméthyle, formant une nouvelle liaison carbone-carbone.
4. Applications de la recherche scientifique
La N~2~-[(4-méthylcyclohexyl)carbonyl]-N-(thiophène-2-ylméthyl)leucinamide pourrait trouver des applications dans :
Chimie médicinale : Enquête sur son potentiel en tant que candidat médicament.
Études biologiques : Évaluer ses effets sur les processus cellulaires.
Science des matériaux : Explorer son utilisation dans la conception de matériaux.
5. Mécanisme d'action
Le mécanisme d'action du composé reste spéculatif en l'absence de données spécifiques. Il peut interagir avec des cibles biologiques, affectant les voies cellulaires.
Applications De Recherche Scientifique
N~2~-[(4-methylcyclohexyl)carbonyl]-N-(thiophen-2-ylmethyl)leucinamide could find applications in:
Medicinal Chemistry: Investigating its potential as a drug candidate.
Biological Studies: Assessing its effects on cellular processes.
Materials Science: Exploring its use in materials design.
Mécanisme D'action
The compound’s mechanism of action remains speculative without specific data. It may interact with biological targets, affecting cellular pathways.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C19H30N2O2S |
|---|---|
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
4-methyl-N-[4-methyl-1-oxo-1-(thiophen-2-ylmethylamino)pentan-2-yl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C19H30N2O2S/c1-13(2)11-17(19(23)20-12-16-5-4-10-24-16)21-18(22)15-8-6-14(3)7-9-15/h4-5,10,13-15,17H,6-9,11-12H2,1-3H3,(H,20,23)(H,21,22) |
Clé InChI |
YBPMLTWXKKKJQL-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)C(=O)NC(CC(C)C)C(=O)NCC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-[N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]piperazine-1-carboxylate](/img/structure/B11046155.png)
![4-[(2,4-dichlorophenyl)carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11046157.png)
![6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11046160.png)
![3-amino-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11046170.png)
![3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11046177.png)
![{amino[2-amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-3-yl]methylidene}propanedinitrile](/img/structure/B11046179.png)
![N-{[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B11046183.png)

![2-[3-(5-Chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B11046191.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11046213.png)

![5-[(3-chloro-4-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11046225.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B11046226.png)
![ethyl 4-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B11046227.png)
